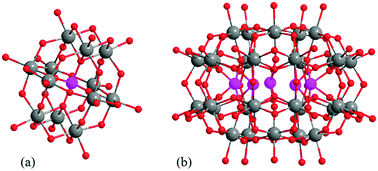One-pot facile simultaneous in situ synthesis of conductive Ag–polyaniline composites using Keggin and Preyssler-type phosphotungstates
RSC Advances Pub Date: 2019-01-21 DOI: 10.1039/C8RA09029G
Abstract
Two heteropolytungstate structures, Keggin (H3PW12O40) and Preyssler (H14[NaP5W30O110]), were used to synthesize conductive silver nanoparticle–polyaniline–heteropolytungstate (AgNPs–PAni–HPW) nanocomposites. During the oxidative polymerization of aniline, heteropolyblue was generated and served as the reducing agent to stabilize and distribute AgNPs within “PAni–Keggin” and “PAni–Preyssler” matrixes as well as on their surfaces. The prepared nanocomposites and AgNPs were characterized using UV-visible (UV-Vis) and Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), pore size distribution BET, scanning electron microscopy (SEM), and transmission electron microscopy (TEM). UV-Vis results showed different stages of the formation of metal NPs embedded in the polymer–HPW composites, and FT-IR spectra presented characteristic bands of PAni, Keggin and Preyssler anions in the composites confirming no changes in their structures. The presence of AgNPs and an intensely crystalline matrix were confirmed by the XRD pattern. The BET surface areas were found to be 38.426 m2 g−1 for “AgNPs–PAni–Keggin” and 29.977 m2 g−1 for “AgNPs–PAni–Preyssler” nanocomposites with broad distributions of meso-porous structure for both nanocomposites. TEM and SEM images confirmed that the type of heteropolyacids affected the size of AgNPs. This is the first report that uses Keggin and Preyssler-type heteropolytungstate to synthesize “AgNPs–PAni–HPW” nanocomposites in an ambient condition through a low-cost, facile, one-pot, environmentally friendly and simultaneous in situ oxidative polymerization protocol.


Recommended Literature
- [1] Milk-blended butter. King's Bench Division
- [2] Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
- [3] Back cover
- [4] Front cover
- [5] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [6] Fabrication of an efficient ZIF-8 alginate composite hydrogel material and its application to enhanced copper(ii) adsorption from aqueous solutions
- [7] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [8] Front cover
- [9] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [10] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†










